N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(13-5-3-7-20-13)16-11-8-15-17(9-11)10-12-4-1-2-6-19-12/h3,5,7-9,12H,1-2,4,6,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXDNSMHIFHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-Synthetic Alkylation of Pyrazole Intermediates
A more modular approach involves alkylating 1H-pyrazol-4-amine derivatives. For instance:
- Synthesis of 4-nitro-1H-pyrazole : Cyclocondensation of hydrazine hydrate with acetylacetone under acidic conditions.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, methanol) yields 1H-pyrazol-4-amine.
- Alkylation : Treatment with (oxan-2-yl)methyl bromide in DMF using K₂CO₃ as a base (60°C, 12 hours).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 4-Nitro-pyrazole | HNO₃, H₂SO₄, 0°C | 78 | |
| Nitro to amine | H₂, Pd/C, rt | 95 | |
| Alkylation | (Oxan-2-yl)methyl Br, K₂CO₃ | 82 |
Integrated Synthetic Routes
Three-Step Linear Synthesis
Convergent Approach
- Parallel synthesis of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine and furan-2-carbonyl chloride, followed by coupling.
Advantage : Enables independent optimization of each fragment.
Analytical Validation and Optimization
Regioselectivity Challenges
Alkylation at the pyrazole’s 1-position competes with N2-substitution. Using bulky bases (e.g., DBU) or polar aprotic solvents (DMF) favors N1 selectivity.
Catalytic Innovations
- Ionic Liquids : [bmim][PF₆] enhances reaction rates and yields in cyclocondensation steps (95% yield for pyrazole formation).
- Copper Catalysis : Cu(OTf)₂ facilitates C–N bond formation during amidation, reducing side-product formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer and mixing efficiency for exothermic steps (e.g., SOCl₂ activation).
Green Chemistry Metrics
- Atom Economy : 89% for the Knorr route vs. 76% for the alkylation path.
- E-Factor : 12.3 (lower is better) for the three-step linear synthesis.
Emerging Methodologies
Enzymatic Amidation
Lipase-catalyzed coupling in non-aqueous media achieves 92% yield with minimal purification.
Photoredox Alkylation
Visible-light-mediated alkylation using (oxan-2-yl)methyl iodide and a Ru(bpy)₃²⁺ catalyst (yield: 85%, 6 hours).
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Furan-2-carboxylic acid | 78% | |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium furan-2-carboxylate | 85% |
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack.
-
Basic conditions deprotonate water, generating hydroxide ions that directly nucleophilically attack the carbonyl carbon .
Nucleophilic Substitution at the Oxan-Methyl Group
The oxan-methyl group (-CH2-oxane) participates in SN2 reactions due to its primary alkyl halide-like structure.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 6h | Methoxy-oxane derivative | 62% | |
| Ammonia (NH3) | Ethanol, 50°C, 10h | Amino-oxane derivative | 55% |
Key Observation : Steric hindrance from the oxane ring reduces substitution efficiency compared to simpler alkyl halides.
Oxidation of the Furan Ring
The furan moiety undergoes regioselective oxidation to form γ-keto-enol ethers or diketones.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH2Cl2, 0°C, 2h | 5-hydroxyfuran-2-carboxamide | 70% | |
| KMnO4 (aq) | H2SO4, 25°C, 4h | 2,5-diketofuran derivative | 48% |
Mechanistic Pathway :
-
mCPBA oxidizes the α-position of the furan oxygen via electrophilic epoxidation followed by ring-opening .
-
KMnO4 induces dihydroxylation and subsequent dehydrogenation.
Reduction of the Carboxamide Group
The carboxamide group is reduced to a primary amine using strong hydride donors.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH4 | THF, reflux, 6h | N-(aminomethyl)furan-2-methanol | 65% | |
| BH3·THF | THF, 0°C→25°C, 12h | Secondary alcohol intermediate | 58% |
Note : Over-reduction to tertiary alcohols is mitigated by controlling stoichiometry.
Electrophilic Aromatic Substitution (EAS) on Pyrazole
The pyrazole ring undergoes nitration and sulfonation at the N-adjacent positions.
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2h | C-3 | 73% | |
| Sulfonation | SO3/H2SO4, 60°C, 5h | C-5 | 68% |
Regioselectivity : Electron-donating oxan-methyl group directs electrophiles to the less hindered C-3/C-5 positions .
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions as a diene.
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Endo-adduct bicyclic lactone | 82% | |
| Acetylene derivative | Microwave, 150°C, 1h | Fused pyranofuran system | 75% |
Stereochemical Outcome : Endo preference is observed due to secondary orbital interactions .
Functional Group Interconversion
The carboxamide group is converted to thioamide or nitrile derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene, 80°C, 6h | Thioamide analog | 60% | |
| PCl5 | CH2Cl2, 25°C, 3h | Nitrile derivative | 78% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide. Its structural similarity to other bioactive compounds suggests it may inhibit tumor growth by interacting with specific biological targets such as enzymes or receptors involved in cancer pathways. For example, compounds with similar pyrazole structures have shown significant growth inhibition against various cancer cell lines, indicating a promising avenue for further exploration in anticancer drug development.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is another area of interest. Research indicates that derivatives of pyrazole and furan can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound could be developed into therapeutic agents for inflammatory diseases.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and furan rings through cyclization reactions. The careful control of reaction conditions such as temperature, pH, and the use of appropriate catalysts is crucial for achieving high yields and purity.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Anticancer Studies : In one study, a related compound demonstrated significant anticancer activity against several cell lines, with percent growth inhibitions ranging from 51% to 86% across different cancer types .
- Inflammation Models : Another study explored the anti-inflammatory effects of pyrazole derivatives, showing promising results in reducing inflammation markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrazole-Thiadiazole Derivatives ()
Compounds synthesized in share a pyrazole core but differ in substituents and appended heterocycles. For example, 1,3,4-thiadiazole derivatives incorporate nitro-phenyl groups and thiadiazole rings, whereas the target compound substitutes these with furan-carboxamide and oxane-methyl groups. Key distinctions include:
Functional Implications :
- The oxane group in the target compound may improve solubility compared to the nitro-phenyl substituents in ’s derivatives, which are often associated with cytotoxicity .
- The furan-carboxamide moiety could enhance target binding affinity through hydrogen bonding, whereas thiadiazole derivatives rely on sulfur-based interactions.
Beta-Lactam Analogs ()
describes complex beta-lactam antibiotics (e.g., penam and cephem derivatives). While structurally distinct, these compounds highlight the importance of carboxamide and heterocyclic motifs in bioactivity:
Functional Implications :
- Beta-lactams target bacterial cell wall synthesis, whereas the target compound’s pyrazole-furan structure may inhibit microbial enzymes or disrupt membrane integrity.
- The carboxamide group in both systems is critical for molecular recognition but operates in distinct mechanistic contexts.
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
This compound belongs to a class of pyrazole derivatives known for their pharmacological properties. The structure features an oxan group, which enhances its solubility and bioavailability. The compound has been synthesized through various organic reactions, typically involving the formation of the pyrazole ring and subsequent modifications to introduce the furan and carboxamide moieties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in cancer progression, such as topoisomerase II and histone deacetylases (HDACs), disrupting cellular proliferation pathways .
2. Receptor Modulation:
It has been suggested that this compound can act as a modulator of Toll-like receptors (TLRs), which are crucial for immune response regulation. This modulation could potentially lead to therapeutic applications in autoimmune diseases.
3. Anticancer Activity:
Studies indicate that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The presence of specific functional groups can enhance these effects by increasing binding affinity to cancer-related targets .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
-
Anticancer Efficacy:
A study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that those with structural similarities to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan exhibited significant cytotoxicity against multiple cancer types . -
Immunomodulatory Effects:
Research highlighted the potential use of pyrazole derivatives in modulating TLR pathways, suggesting that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan could be beneficial in treating conditions characterized by immune dysregulation. -
Structure–Activity Relationship (SAR) Studies:
SAR analyses have indicated that modifications to the pyrazole ring can significantly affect biological activity, providing insights into optimizing compound efficacy for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-oxane intermediate followed by coupling with furan-2-carboxylic acid derivatives. Key steps include:
- Intermediate Synthesis : Formation of the 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine via nucleophilic substitution or reductive amination .
- Carboxamide Coupling : Activation of furan-2-carboxylic acid using coupling agents like EDCl/HOBt or CDI, followed by reaction with the pyrazole-oxane intermediate under inert conditions (e.g., N₂ atmosphere) .
- Optimization : Reaction yields are sensitive to solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst presence (e.g., triethylamine). Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Analytical characterization should combine:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxane methylene protons at δ 3.4–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected ~333.34 g/mol for C₁₄H₁₇N₃O₃).
- Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; retention time comparison against standards .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer : Initial screening should focus on:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Solubility and Stability : Kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How does the oxane moiety influence the compound’s pharmacokinetic profile?
- Methodological Answer : The oxane (tetrahydropyran) ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. To assess this:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .
- LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to evaluate lipophilicity; oxane’s ether oxygen may improve aqueous solubility compared to purely alkyl substituents .
Q. What strategies can resolve contradictory activity data between in vitro and in vivo models?
- Methodological Answer : Contradictions often arise from poor bioavailability or off-target effects. Address this by:
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Pharmacokinetic Profiling : Measure plasma concentration-time curves (Cₘₐₓ, AUC) in rodent models.
- Target Engagement Studies : Employ thermal shift assays or CETSA to confirm binding to intended targets (e.g., kinases, GPCRs) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer : Systematic modifications include:
- Pyrazole Substitution : Replace oxane with other heterocycles (e.g., piperidine, morpholine) to test steric/electronic effects .
- Furan Modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilicity for covalent binding .
- Bioisosteric Replacement : Swap the carboxamide with sulfonamide or urea groups to optimize hydrogen bonding .
Q. What computational methods are suitable for predicting target interactions?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses against potential targets (e.g., GPR139, tubulin) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue interactions .
- QSAR Modeling : Develop regression models using descriptors like polar surface area and H-bond donors .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Variations may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:
- Cross-Validation : Replicate assays in ≥3 independent labs using identical cell lines/passage numbers.
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
